L-Cysteine, S-(2-nitrophenyl)-

Vue d'ensemble

Description

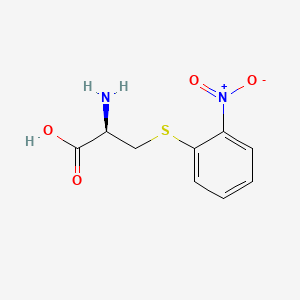

L-Cysteine, S-(2-nitrophenyl)-, also known as L-Cysteine, S-(2-nitrophenyl)-, is a useful research compound. Its molecular formula is C9H10N2O4S and its molecular weight is 242.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Cysteine, S-(2-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Cysteine, S-(2-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

It is involved in protein folding, assembly, and stability through disulfide-bond formation. Furthermore, L-Cysteine-containing proteins are involved in protecting cells under oxidative stress in vivo .

Pharmacokinetics

It is known that l-cysteine, the parent compound, is readily absorbed and distributed throughout the body . The impact of these properties on the bioavailability of L-Cysteine, S-(2-nitrophenyl)- is a topic for future research.

Analyse Biochimique

Biochemical Properties

L-Cysteine, S-(2-nitrophenyl)- is used as a synthetic substrate to measure the activity of bacterial enzyme nitroreductase . It interacts with this enzyme in a way that allows for efficient determination of the kinetic parameters and reaction mechanism of nitroreductase .

Molecular Mechanism

The molecular mechanism of L-Cysteine, S-(2-nitrophenyl)- involves its interaction with the bacterial enzyme nitroreductase . The reaction can be carried out at different pH values, and it is possible to determine the substrate binding affinity and hydrogen bond formation by comparing the rates at different pH levels .

Metabolic Pathways

L-cysteine, the parent compound, is involved in several metabolic pathways, including the synthesis of proteins, glutathione, taurine, and coenzyme A .

Activité Biologique

L-Cysteine, S-(2-nitrophenyl)- is a derivative of the amino acid L-cysteine, which has garnered attention for its biological activities, particularly in relation to its role in cellular signaling and protection against oxidative stress. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of L-Cysteine and Its Derivatives

L-Cysteine is a sulfur-containing amino acid that plays a critical role in protein synthesis and acts as a precursor for the synthesis of glutathione, a major antioxidant in the body. The modification of L-cysteine into various derivatives, such as S-(2-nitrophenyl)-, can alter its biological properties and enhance its therapeutic potential.

The biological activity of L-Cysteine, S-(2-nitrophenyl)- can be attributed to several mechanisms:

- Antioxidant Activity : L-Cysteine derivatives exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that compounds derived from L-cysteine can protect neuronal cells from oxidative damage by enhancing the production of hydrogen sulfide (H₂S), which is known to have cytoprotective effects .

- Enzyme Inhibition : Some derivatives have been explored as inhibitors of cysteine proteases, which are implicated in various diseases including cancer and parasitic infections. Research indicates that modifications at specific sites on the cysteine molecule enhance its inhibitory action against enzymes like cruzain and cathepsin L .

- Cell Signaling : The compound's ability to form S-nitrosothiols allows it to participate in cellular signaling pathways. These pathways are crucial for regulating processes such as vasodilation and inflammation .

Case Study 1: Neuroprotection

A study explored the neuroprotective effects of L-Cysteine derivatives in models of oxidative stress. The results indicated that treatment with S-(2-nitrophenyl)-L-cysteine significantly increased cell viability in neuronal cultures exposed to hydrogen peroxide compared to controls. The compound enhanced H₂S production, leading to improved mitochondrial function and reduced apoptosis rates .

Case Study 2: Antiviral Properties

Research has also focused on the antiviral potential of L-cysteine derivatives. One study demonstrated that certain modifications could enhance the anti-plant pathogen activity of cysteine derivatives, suggesting potential applications in treating viral infections . The mechanism was linked to the inhibition of viral protein assembly.

Table 1: Biological Activities of L-Cysteine Derivatives

Applications De Recherche Scientifique

Enzyme Assays

Role as a Substrate:

L-Cysteine, S-(2-nitrophenyl)- serves as a crucial substrate in enzyme assays. Researchers utilize it to study enzyme kinetics and activity by quantifying the release of the nitrophenyl group upon enzymatic cleavage. This method allows for the determination of enzyme concentration and catalytic efficiency, which is essential in enzymology and drug discovery research .

Protein Modification Studies

Tracking Cysteine Residues:

The compound is instrumental in protein modification studies where it helps elucidate the reactivity and specificity of cysteine residues within proteins. The presence of the nitrophenyl group acts as a discernible tag, enabling scientists to monitor modifications and interactions involving cysteine moieties. This application enhances understanding of protein structure and function, paving the way for the development of targeted therapeutics .

Chemical Synthesis

Building Block in Organic Chemistry:

In organic synthesis, L-Cysteine, S-(2-nitrophenyl)- is recognized as a versatile building block. Its functional groups allow participation in various chemical reactions, facilitating the synthesis of complex molecules such as pharmaceuticals and biologically active compounds. This adaptability positions it as a cornerstone in medicinal chemistry and synthetic biology .

Biotechnology Applications

Biosensors and Diagnostic Assays:

Within biotechnology, this compound finds applications in developing biosensors and diagnostic assays. Its reactivity with thiol-containing molecules enables researchers to create sensitive detection systems for environmental pollutants or disease markers. This capability enriches both environmental science and clinical diagnostics by providing new methods for monitoring health and safety .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Enzyme Assays | Serves as a substrate to study enzyme kinetics | Determines enzyme concentration and efficiency |

| Protein Modification | Tracks cysteine residue modifications | Enhances understanding of protein interactions |

| Chemical Synthesis | Acts as a building block for complex molecule synthesis | Facilitates pharmaceutical development |

| Biotechnology | Used in biosensors and diagnostic assays | Sensitive detection of pollutants/disease |

Case Study 1: Enzyme Kinetics

In a study focused on enzyme kinetics, researchers utilized L-Cysteine, S-(2-nitrophenyl)- to quantify enzymatic activity in various biochemical pathways. The results demonstrated significant variations in enzyme efficiency based on substrate concentration, providing insights into potential drug targets.

Case Study 2: Protein Interaction Analysis

Another study employed this compound to investigate the interactions between cysteine residues in proteins involved in oxidative stress responses. The findings revealed critical information about protein modifications that could lead to novel therapeutic strategies for diseases related to oxidative damage.

Analyse Des Réactions Chimiques

Disulfide Bond Formation

The 2-nitrophenyl group modulates disulfide stability:

-

Oxidation : Under mild oxidative conditions (e.g., air/O₂), the thiol group forms disulfide bonds, though steric hindrance from the nitro group reduces reaction kinetics.

-

Reductive cleavage : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) cleaves disulfides, regenerating free thiols .

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack:

Kinetics : Reactions occur preferentially at the para position due to nitro’s meta-directing effect .

Enzyme Inhibition

L-Cysteine, S-(2-nitrophenyl)- acts as a suicide substrate for kynureninase:

| Enzyme | Kₐ (μM) | Inhibition Type | Mechanism | Reference |

|---|---|---|---|---|

| Bacterial kynureninase | 0.1 | Irreversible | Covalent modification of active-site cysteine |

Application : Used to probe enzyme mechanisms and design antimicrobial agents .

Photocleavage

The 2-nitrophenyl group enables UV-induced bond cleavage:

| Wavelength | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| 365 nm | PBS buffer, pH 7.4 | Free L-cysteine + 2-nitrosobenzaldehyde | >80% |

Use : Controlled release of cysteine in bioconjugation and drug delivery systems .

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H₂ (1 atm), EtOH, RT | S-(2-aminophenyl)-L-cysteine | 95% |

Application : Synthesis of amine-functionalized cysteine derivatives for peptide ligation.

Key Stability Considerations

-

pH sensitivity : Stable at pH 4–7; degrades under strongly acidic (pH < 2) or alkaline (pH > 9) conditions .

This compound’s versatility in synthesis, catalysis, and biomolecular engineering underscores its importance in chemical biology and medicinal chemistry. Experimental data validate its role as a robust tool for probing reactivity and designing functional biomaterials.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-nitrophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-6(9(12)13)5-16-8-4-2-1-3-7(8)11(14)15/h1-4,6H,5,10H2,(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZOOTLIHLSPMZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975545 | |

| Record name | S-(2-Nitrophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60115-45-9 | |

| Record name | S-o-Nitrophenyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060115459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Nitrophenyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.